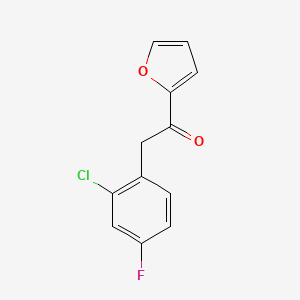

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Description

BenchChem offers high-quality 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2/c13-10-7-9(14)4-3-8(10)6-11(15)12-2-1-5-16-12/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVYRGZJMKNZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR chemical shifts for 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

An in-depth technical guide on the nuclear magnetic resonance (NMR) characterization of 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one . This document is designed for researchers, analytical chemists, and drug development professionals who require rigorous, self-validating methodologies for structural elucidation.

Executive Summary

The accurate structural verification of halogenated, heteroaromatic ketones is a critical quality control step in medicinal chemistry and drug discovery. The molecule 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one presents a unique analytical challenge due to the presence of three distinct, isolated spin systems separated by quaternary carbons and heteroatoms. This guide establishes a robust, self-validating NMR protocol, combining predictive empirical additivity rules[1] with high-resolution 1D and 2D NMR workflows[2] to achieve unambiguous resonance assignment.

Structural Deconstruction & Spin System Mapping

Before initiating spectrometer acquisition, a logical deconstruction of the molecule is required. The compound consists of a central carbonyl bridge linking a furan ring to a substituted benzyl moiety. Because the methylene bridge ( -CH2- ) is flanked by quaternary centers (the carbonyl carbon and the phenyl C1), no proton-proton scalar coupling crosses these boundaries.

Consequently, the molecule is divided into three isolated spin systems:

-

The Furan-2-yl System: An AMX spin system consisting of three heteroaromatic protons.

-

The Methylene Bridge: An isolated two-proton singlet.

-

The 2-Chloro-4-fluorophenyl System: A three-proton system heavily influenced by heteronuclear 19F scalar coupling.

Diagram 1: Logical deconstruction of the molecule into three isolated NMR spin systems.

High-Resolution 1 H NMR Protocol & Predictive Assignment

Experimental Methodology

-

Solvent Selection: Chloroform-d ( CDCl3 ) is the optimal solvent due to the molecule's lipophilicity and the absence of exchangeable protons. Residual CHCl3 will appear at 7.26 ppm, which must be carefully distinguished from the furan H3 and phenyl H6 signals[3].

-

Acquisition Parameters: To ensure accurate integration (a self-validating check for the number of protons), use a 30∘ excitation pulse with a relaxation delay ( D1 ) of at least 2.0 seconds. This ensures complete longitudinal relaxation ( T1 ) of all protons[4]. Acquire 64k data points to provide sufficient digital resolution to resolve the fine 1H−19F coupling constants.

Causality of Chemical Shifts

-

Furan Ring: The carbonyl group exerts a strong anisotropic deshielding effect on the adjacent H3 proton of the furan ring, pushing it downfield to ~7.28 ppm. H5 is deshielded by the adjacent oxygen atom (~7.62 ppm), while H4 remains the most shielded (~6.56 ppm).

-

Methylene Bridge: Positioned between a highly electron-withdrawing carbonyl and an aromatic ring, the -CH2- protons are significantly deshielded, appearing as a sharp singlet near 4.30 ppm.

-

Fluorophenyl Ring: The spin-1/2 19F nucleus causes extensive heteronuclear splitting. Protons ortho to the fluorine (H3 and H5) exhibit large 3JHF couplings (~8.5 Hz), while the meta proton (H6) exhibits a smaller 4JHF coupling (~6.0 Hz).

1 H NMR Quantitative Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Integration |

| Furan H5 | 7.62 | d | 3JH4-H5=1.7 | 1H |

| Furan H3 | 7.28 | d | 3JH3-H4=3.6 | 1H |

| Phenyl H6 | 7.25 | dd | 3JH5-H6=8.5 , 4JH6-F=6.1 | 1H |

| Phenyl H3 | 7.15 | dd | 3JH3-F=8.5 , 4JH3-H5=2.6 | 1H |

| Phenyl H5 | 6.98 | td | 3JH5-F=8.3 , 3JH5-H6=8.3 , 4JH3-H5=2.6 | 1H |

| Furan H4 | 6.56 | dd | 3JH3-H4=3.6 , 3JH4-H5=1.7 | 1H |

| Methylene CH2 | 4.30 | s | - | 2H |

(Note: Chemical shifts are predicted based on empirical additivity rules for substituted benzenes and furans[1].)

13 C{ 1 H} NMR Protocol & Predictive Assignment

Experimental Methodology

-

Acquisition Parameters: Acquire 13C spectra using broadband proton decoupling (e.g., WALTZ-16). Because quaternary carbons (C=O, Furan C2, Phenyl C1, C2, C4) lack attached protons to facilitate dipole-dipole relaxation, their T1 relaxation times are exceptionally long. A relaxation delay ( D1 ) of 2.0–3.0 seconds is mandatory to prevent these signals from integrating into the baseline noise[5].

Causality of Carbon-Fluorine Coupling

The 13C spectrum serves as a self-validating system for the phenyl ring due to 13C−19F scalar coupling. Unlike proton decoupling, fluorine is not decoupled during standard 13C acquisition. Therefore, every carbon on the fluorophenyl ring will appear as a doublet, with the coupling constant ( JCF ) decaying exponentially with distance from the fluorine atom.

-

Ipso (C4): 1JCF≈248 Hz

-

Ortho (C3, C5): 2JCF≈21–25 Hz

-

Meta (C2, C6): 3JCF≈8–10 Hz

-

Para (C1): 4JCF≈3–4 Hz

13 C NMR Quantitative Data Summary

| Carbon Assignment | Predicted δ (ppm) | Multiplicity | JCF Coupling (Hz) |

| Carbonyl (C=O) | 186.5 | s | - |

| Phenyl C4 (C-F) | 161.5 | d | ∼248 ( 1J ) |

| Furan C2 | 152.0 | s | - |

| Furan C5 | 147.0 | s | - |

| Phenyl C2 (C-Cl) | 134.5 | d | ∼9.5 ( 3J ) |

| Phenyl C6 | 133.0 | d | ∼8.0 ( 3J ) |

| Phenyl C1 | 131.0 | d | ∼3.0 ( 4J ) |

| Furan C3 | 118.5 | s | - |

| Phenyl C3 | 116.5 | d | ∼25.0 ( 2J ) |

| Phenyl C5 | 114.5 | d | ∼21.0 ( 2J ) |

| Furan C4 | 112.5 | s | - |

| Methylene CH2 | 43.5 | s | - |

2D NMR Workflows for Unambiguous Assignment

Because 1D NMR relies on empirical prediction, overlapping signals (such as the CHCl3 solvent peak, Furan H3, and Phenyl H6 all clustering around 7.25–7.30 ppm) can cause ambiguity. To establish a completely self-validating dataset, a 2D NMR workflow must be executed[2].

Step-by-Step 2D Methodology

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates protons to their directly attached carbons ( 1JCH ).

-

Causality: Validates the 1D 1 H integration by confirming which protons are attached to which carbons. The isolated CH2 singlet at 4.30 ppm will show a single cross-peak to the carbon at 43.5 ppm.

-

-

COSY (Correlation Spectroscopy):

-

Purpose: Identifies vicinal ( 3JHH ) proton-proton connectivity.

-

Causality: Maps the internal structure of the two separate AMX spin systems (Furan H3-H4-H5 and Phenyl H3-H5-H6). The CH2 group will show no COSY cross-peaks, validating its isolation.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Correlates protons to carbons 2 or 3 bonds away ( 2JCH and 3JCH ).

-

Causality: This is the most critical experiment. It bridges the isolated spin systems. The CH2 protons (4.30 ppm) will show strong 2J cross-peaks to the Carbonyl C=O (186.5 ppm) and Phenyl C1 (131.0 ppm), and a 3J cross-peak to Phenyl C2 and C6. Furan H3 will also show a 3J cross-peak to the Carbonyl C=O, definitively linking the entire molecular skeleton together.

-

Diagram 2: The self-validating 2D NMR workflow required to bridge isolated spin systems.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

Sources

- 1. Structure Determination of Organic Compounds | springerprofessional.de [springerprofessional.de]

- 2. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. High-Resolution NMR Techniques in Organic Chemistry - Edition 3 - By Timothy D.W. Claridge Elsevier Inspection Copies [inspectioncopy.elsevier.com:443]

- 5. toc.library.ethz.ch [toc.library.ethz.ch]

Mechanism of Action for Furan-2-yl Ethanone Derivatives in Pharmacology: A Technical Guide

Executive Summary

Furan-2-yl ethanone (commonly known as 2-acetylfuran) and its highly reactive α-halogenated analog, 2-bromo-1-(furan-2-yl)ethanone, serve as foundational pharmacophores in modern medicinal chemistry. These compounds are critical intermediates for synthesizing diverse heterocyclic scaffolds, including thiazoles, imidazothiadiazoles, and chalcones, which exhibit profound pharmacological properties[1]. This whitepaper explores the chemical reactivity, pharmacological mechanisms of action, and validated experimental protocols for furan-2-yl ethanone derivatives, providing a comprehensive resource for drug development professionals.

Chemical Foundation and Reactivity Profile

The pharmacological versatility of furan-2-yl ethanone derivatives is intrinsically linked to their structural electronics. The furan ring is an electron-rich, five-membered heteroaromatic system that imparts unique steric and lipophilic properties, facilitating membrane permeability and target binding[2].

When functionalized into an α-haloketone (e.g., 2-bromo-1-(furan-2-yl)ethanone), the molecule becomes a highly potent electrophile. The electron-withdrawing nature of the adjacent carbonyl group, combined with the electronegativity of the bromine atom, renders the α-carbon exceptionally susceptible to nucleophilic attack[1]. This reactivity is the thermodynamic driver for cyclization reactions, allowing the rapid construction of complex, multi-ring systems that act as selective enzyme inhibitors and receptor modulators.

Synthetic workflow and reactivity pathways of furan-2-yl ethanone derivatives.

Pharmacological Mechanisms of Action

Anti-Inflammatory Signaling (MAPK and PPAR-γ Modulation)

Furan derivatives exert potent anti-inflammatory effects by intercepting intracellular signaling cascades. Research indicates that these compounds downregulate the Mitogen-Activated Protein Kinase (MAPK) pathway while simultaneously upregulating Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[2]. Furthermore, specific diaryldihydropyrrolizine derivatives synthesized from 2-bromo-1-(furan-2-yl)ethanone act as direct dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, halting the synthesis of pro-inflammatory prostaglandins and leukotrienes[3].

MAPK and PPAR-gamma anti-inflammatory signaling modulated by furan derivatives.

Enzyme Inhibition: Tyrosinase and Focal Adhesion Kinase (FAK)

Furan-2-yl ethanone is frequently subjected to Claisen-Schmidt condensation to yield furan-chalcone derivatives. These (E)-1-(furan-2-yl)prop-2-en-1-one derivatives act as mixed-type inhibitors of tyrosinase, a key enzyme in melanogenesis. The furan oxygen participates in hydrogen bonding within the enzyme's active site, while the conjugated enone system provides optimal spatial orientation, resulting in nanomolar IC50 values[4].

In oncology, 2-bromo-1-(furan-2-yl)ethanone is utilized to synthesize imidazothiadiazoles that target Focal Adhesion Kinase (FAK). By binding to the ATP-binding pocket of FAK, these derivatives disrupt cell-extracellular matrix adhesion signaling, inducing apoptosis in highly resistant pancreatic ductal adenocarcinoma cells[5].

Antimicrobial Action

Furan-thiazole and triazole-acrylamide hybrids disrupt microbial cell membranes and inhibit essential bacterial enzymes. For instance, furan-based derivatives exhibit significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv, driven by the polarizable electron-withdrawing substituents on the furan-adjacent rings[6].

Quantitative Pharmacological Data

The following table summarizes the biological efficacy of various furan-2-yl ethanone derived scaffolds across different therapeutic targets:

| Derivative Scaffold | Target / Assay | Biological Activity (IC50 / MIC) | Mechanism of Action |

| Furan-thiazoles | M. tuberculosis H37Rv | MIC = 1.25 - 6.25 µg/mL | Disruption of microbial cell membranes & enzyme modification[6] |

| Furan-chalcones | Mushroom Tyrosinase | IC50 = 0.043 - 0.28 µM | Mixed-type enzyme inhibition blocking melanogenesis[4] |

| Diaryldihydropyrrolizines | COX/LOX Enzymes | Dose-dependent inhibition | Suppression of pro-inflammatory prostaglandins[3] |

| Imidazothiadiazoles | Focal Adhesion Kinase (FAK) | High potency (nM range) | Kinase inhibition inducing apoptosis in pancreatic cancer[5] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind critical experimental steps.

Protocol 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone via α-Bromination

Objective: To install a reactive leaving group (bromine) at the α-carbon of 2-acetylfuran, creating a highly electrophilic intermediate[1].

-

Preparation: Dissolve 10 mmol of 2-acetylfuran in 20 mL of anhydrous diethyl ether in a round-bottom flask.

-

Causality: Anhydrous conditions prevent the hydrolysis of the resulting α-haloketone.

-

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

-

Causality: Lowering the temperature suppresses polybromination and uncontrolled exothermic degradation of the furan ring.

-

-

Halogenation: Add 10.5 mmol of elemental bromine (Br₂) dropwise over 30 minutes under continuous magnetic stirring.

-

Causality: Dropwise addition ensures the enolization rate matches the bromination rate, maintaining high mono-substitution selectivity.

-

-

Monitoring: Track the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase until the starting material is consumed.

-

Workup & Validation: Quench with ice water, extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure. The crude brown solid must be recrystallized from hexanes to yield pure 2-bromo-1-(furan-2-yl)ethanone (Melting Point: 34°C)[7].

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(furan-2-yl)thiazole

Objective: To construct a pharmacologically active thiazole ring using the α-haloketone synthesized in Protocol 1[8].

-

Reaction Setup: Dissolve 1 mmol of 2-bromo-1-(furan-2-yl)ethanone in 5 mL of absolute ethanol. Add 1.2 mmol of thiourea.

-

Causality: A slight excess of thiourea drives the nucleophilic attack of the sulfur atom onto the α-carbon to completion.

-

-

Cyclization: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2-4 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the subsequent dehydration and ring-closure step between the amine and the carbonyl carbon.

-

-

Neutralization: Cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

-

Causality: The reaction produces hydrobromic acid (HBr) as a byproduct, yielding the thiazole as an HBr salt. NaHCO₃ liberates the free base without hydrolyzing the furan ring.

-

-

Isolation: Filter the precipitated solid, wash thoroughly with distilled water to remove inorganic salts, and dry under a vacuum. Validate purity via ¹H-NMR (checking for the characteristic thiazole proton singlet around δ 7.0-7.5 ppm).

References

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research (NCBI/PMC). Available at:[Link][2]

-

(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study. NCBI/PMC. Available at:[Link][4]

-

Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK) for pancreatic ductal adenocarcinoma. bioRxiv. Available at:[Link][5]

-

Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. Available at:[Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(2-furyl)ethanone , ≥95% , 15109-94-1 - CookeChem [cookechem.com]

- 4. (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Toxicological Profiling and Safety Data (MSDS) Analysis for 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

The compound 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (CAS: 1250095-44-3) is a specialized halogenated furan derivative utilized primarily as a synthetic building block in medicinal chemistry and materials science[1]. While its unique structural motifs—a furan ring coupled via a ketone linker to a di-halogenated phenyl group—make it highly valuable for structure-activity relationship (SAR) exploration, these same features introduce specific toxicological liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond standard Material Safety Data Sheet (MSDS) boilerplate. This whitepaper dissects the mechanistic toxicology of the molecule, establishes predictive hazard classifications, and provides self-validating experimental workflows for empirical safety profiling.

Physicochemical Properties & Predictive Hazard Classification

Before designing in vitro assays, we must establish the baseline physicochemical parameters that govern the molecule's toxicokinetics. The presence of the 2-chloro-4-fluorophenyl moiety significantly increases the molecule's lipophilicity (LogP), driving hepatic accumulation and prolonging its exposure to Phase I metabolic enzymes.

Compound Identification & Properties

| Parameter | Value / Description |

| Chemical Name | 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one |

| CAS Number | 1250095-44-3[1] |

| PubChem CID | 62716969[2] |

| Molecular Formula | C₁₂H₈ClFO₂[1] |

| Molecular Weight | 238.64 g/mol [2] |

| Structural Alerts | Furan ring (bioactivation risk), Halogenated aromatic (lipophilicity/bioaccumulation) |

Predicted GHS Hazard Classification (MSDS Core)

Due to the furan moiety, this compound must be handled with the assumption of latent genotoxicity and hepatotoxicity. Standard GHS classifications applicable to this structural class include:

-

H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

-

H315 / H319: Causes skin irritation / Causes serious eye irritation.

-

H351: Suspected of causing cancer (Carcinogenicity - Category 2), driven by furan bioactivation pathways[3].

-

H411: Toxic to aquatic life with long-lasting effects (due to the halogenated phenyl ring).

Mandatory Handling Protocols:

-

PPE: Nitrile gloves (double-layered for solution handling), chemical safety goggles, and an inherently flame-resistant lab coat.

-

Engineering Controls: All manipulations of the dry powder or concentrated DMSO stocks must be performed inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

Structural Toxicology: The Furan Bioactivation Paradigm

The primary toxicological driver of 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one is the furan ring. Furan itself is relatively inert in its parent form; however, it is a well-documented pro-toxicant.

Mechanistic Causality: Hepatic cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) oxidize the furan ring to form a highly reactive α,β-unsaturated dialdehyde, analogous to[3]. This bifunctional electrophile rapidly depletes cellular glutathione (GSH) and covalently binds to nucleophilic residues (e.g., lysine, cysteine) on critical mitochondrial and hepatic proteins, leading to sustained cytotoxicity and oxidative stress[3]. Furthermore, BDA is known to cross-link DNA, rendering it mutagenic[4].

Caption: CYP450-mediated bioactivation of the furan moiety to a reactive dialdehyde.

Experimental Workflows for Toxicity Profiling

To empirically validate the safety profile of this compound, researchers must deploy assays that account for its metabolic activation. Testing the parent compound in metabolically incompetent cell lines will yield false-negative safety data.

Protocol 1: Reactive Metabolite Trapping via LC-MS/MS

Purpose: To confirm the CYP450-dependent formation of the reactive dialdehyde intermediate.

Causality & Design: Because the dialdehyde intermediate is transient and highly unstable, it cannot be measured directly. We use reduced glutathione (GSH) as a "soft" nucleophilic trap. If the furan ring is opened by CYP450, it will react with GSH to form a stable, detectable adduct. The inclusion of a "minus NADPH" control creates a self-validating system: if adducts form without NADPH, the parent compound is inherently reactive; if they only form with NADPH, toxicity is strictly metabolism-dependent.

Step-by-Step Methodology:

-

Incubation Mixture: Prepare a 200 µL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (omitted in the negative control).

-

Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

-

Termination: Quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH conjugates) to identify the dialdehyde-GSH adduct.

Protocol 2: Genotoxicity Assessment (Modified Ames Test)

Purpose: To evaluate the mutagenic potential of the compound and its metabolites.

Causality & Design: Standard Ames testing often utilizes Salmonella typhimurium strains TA98 and TA100[5]. However, furan-derived α,β-unsaturated dialdehydes are poorly detected by these strains. To ensure rigorous E-E-A-T standards, the protocol must include strain TA104 , which is exceptionally sensitive to carbonyl-induced base-pair substitutions[4]. Furthermore, the assay must be conducted with exogenous metabolic activation (S9 fraction).

Step-by-Step Methodology:

-

Strain Preparation: Culture S. typhimurium strains TA98, TA100, and specifically TA104 overnight in Oxoid nutrient broth.

-

Metabolic Activation (S9 Mix): Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 mix supplemented with NADP+ and glucose-6-phosphate.

-

Pre-incubation (Critical Step): Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated controls), and 50 µL of the test compound (dissolved in DMSO, ranging from 1 to 5000 µ g/plate ). Pre-incubate at 37°C for 20 minutes to allow the S9 enzymes to generate the reactive dialdehyde before plating.

-

Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour over minimal glucose agar plates.

-

Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in revertants (specifically in TA104 + S9) confirms furan-mediated genotoxicity.

Caption: Tiered toxicological screening workflow for furan-containing compounds.

Conclusion

The compound 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one is a structurally complex intermediate whose safety profile is dictated heavily by the metabolic fate of its furan ring. While it is stable under standard storage conditions, biological exposure necessitates stringent safety protocols due to the high probability of CYP450-mediated bioactivation into a reactive dialdehyde. Researchers utilizing this compound must implement the trapping and specialized Ames protocols detailed above to accurately map its off-target liabilities before advancing it in any downstream drug discovery or materials application.

References

-

American Elements. "2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one | CAS 1250095-44-3". American Elements Product Catalog. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 62716969". PubChem. URL:[Link]

-

Moro, S. M. L., et al. "Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity." Toxicological Sciences, 2012. URL:[Link]

-

Peterson, L. A., et al. "A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay." Chemical Research in Toxicology, 2000. URL:[Link]

-

Kamber, M., et al. "The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms." Genes and Environment (NIH PMC), 2018. URL:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. americanelements.com [americanelements.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step laboratory synthesis protocol for 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Target Compound: 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (CAS: 1250095-44-3)[1]

Abstract & Reaction Strategy

The synthesis of highly functionalized aryl-heteroaryl ketones is a cornerstone of modern medicinal chemistry. Direct acylation methods (such as Friedel-Crafts) can suffer from poor regioselectivity or over-reactivity. To achieve absolute chemoselectivity in the synthesis of 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one, this protocol utilizes the Weinreb Ketone Synthesis [2].

Standard esters react with Grignard reagents to yield tertiary alcohols due to an uncontrolled double-addition mechanism[3]. In contrast, transforming the starting carboxylic acid derivative into an N,O-dimethylhydroxamic acid (a Weinreb amide) allows for a controlled, single-addition reaction[2]. Upon nucleophilic attack by the Grignard reagent, the Weinreb amide forms a highly stable, five-membered cyclic metal chelate. This intermediate resists further nucleophilic attack and only collapses to the desired ketone upon acidic aqueous workup[2].

Workflow & Mechanistic Pathway

Workflow of the Weinreb ketone synthesis yielding the target furan-2-yl ethanone.

Stoichiometric Data & Reagent Table

Note: The protocol below is scaled for a 10.0 mmol synthesis. Adjust volumetric parameters accordingly for scale-up.

| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Role |

| Phase 1: Amidation | ||||

| 2-Furoyl chloride | 130.53 | 1.0 | 1.31 g (10.0 mmol) | Electrophile |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | 1.07 g (11.0 mmol) | Amine nucleophile |

| Triethylamine (Et₃N) | 101.19 | 2.5 | 2.53 g (25.0 mmol) | Acid scavenger |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |

| Phase 2: Grignard Preparation | ||||

| 2-Chloro-4-fluorobenzyl bromide | 223.47 | 1.2 | 2.68 g (12.0 mmol) | Alkyl halide |

| Magnesium turnings | 24.30 | 1.5 | 0.36 g (15.0 mmol) | Metal donor[4] |

| Tetrahydrofuran (THF, Anhydrous) | 72.11 | - | 30 mL | Coordinating solvent[4] |

| Phase 3: Target Ketone (Product) | ||||

| 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one | 238.64 | 1.0 | ~2.38 g (Theoretical) | Target Product [1] |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-methoxy-N-methylfuran-2-carboxamide

Scientific Rationale: Utilizing an acid chloride allows for rapid amidation at low temperatures. Triethylamine is required in excess to neutralize both the HCl salt of the hydroxylamine and the HCl generated during the acylation[5].

-

Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon.

-

Reagent Loading: Add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) and anhydrous DCM (30 mL) to the flask.

-

Cooling & Base Addition: Cool the suspension to 0 °C using an ice-water bath. Syringe in triethylamine (3.48 mL, 25.0 mmol) dropwise over 5 minutes. The solution will become homogeneous as the free base is generated.

-

Acylation: Dissolve 2-furoyl chloride (1.31 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil. This intermediate is generally pure enough to use directly in the next step.

Phase 2: Preparation of (2-Chloro-4-fluorobenzyl)magnesium bromide

Scientific Rationale: Grignard reagents are highly sensitive to moisture and oxygen[4]. The reaction must be conducted in anhydrous ethereal solvents (THF) because the lone pairs on the ether oxygen coordinate with and stabilize the electron-deficient magnesium center[4].

-

Apparatus Setup: Equip a flame-dried 100 mL two-neck flask with a reflux condenser, an addition funnel, and a magnetic stir bar. Purge thoroughly with argon.

-

Magnesium Activation: Add magnesium turnings (0.36 g, 15.0 mmol) to the flask. Expert Tip: Crushing the turnings slightly or adding a single crystal of iodine can help breach the passivating magnesium oxide layer, ensuring rapid initiation[4].

-

Initiation: Add 5 mL of anhydrous THF to the Mg turnings. Add approximately 5% of the total 2-chloro-4-fluorobenzyl bromide (0.13 g) directly to the flask. Stir gently. Initiation is indicated by a slight temperature rise, color change (if iodine was used), and the formation of bubbles at the metal surface[4].

-

Reagent Addition: Once initiated, dissolve the remaining 2-chloro-4-fluorobenzyl bromide in 25 mL of anhydrous THF. Add this solution dropwise via the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl halide. Cool to room temperature. The resulting dark solution is the Grignard reagent (~0.4 M in THF).

Phase 3: Nucleophilic Addition and Ketone Formation

Scientific Rationale: The Grignard reagent acts as a carbon-based nucleophile, attacking the carbonyl carbon of the Weinreb amide[3]. The presence of the N-methoxy group allows the formation of a stable, 5-membered tetrahedral magnesium chelate, which prevents a second equivalent of Grignard from attacking (avoiding tertiary alcohol formation)[2].

-

Preparation: Dissolve the Weinreb amide from Phase 1 (assume 10.0 mmol) in anhydrous THF (20 mL) in a flame-dried round-bottom flask under argon.

-

Cooling: Cool the solution to 0 °C (or -78 °C depending on substrate sensitivity) using an appropriate cooling bath.

-

Addition: Using a dry syringe or cannula, transfer the Grignard reagent from Phase 2 dropwise into the Weinreb amide solution over 30 minutes. Ensure vigorous stirring.

-

Chelate Formation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. The stable tetrahedral chelate forms during this period[2].

-

Acidic Cleavage: Cool the flask back to 0 °C and carefully quench the reaction by adding 1M HCl (30 mL) dropwise. Causality: The acid breaks the magnesium chelate, collapsing the tetrahedral intermediate to expel N,O-dimethylhydroxylamine and generate the target ketone[2].

-

Extraction & Purification:

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

-

Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one .

-

References

-

Wikipedia. Grignard reagent. Available at: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available at:[Link]

-

Organic Syntheses. 4,5-Diiodo-1H-imidazole / Weinreb Amide Procedure. Available at:[Link]

-

ChemEurope. Weinreb ketone synthesis. Available at:[Link]

Sources

Application Note: 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one as a Privileged Precursor in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of privileged pharmacophores is essential for developing high-affinity, metabolically stable therapeutics. 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (CAS: 1250095-44-3) is a highly versatile, multi-functional building block. By combining a reactive ethanone linker with a furan ring and a di-halogenated phenyl group, this precursor offers a direct vector into diverse heterocyclic chemical space.

This application note provides researchers and drug development professionals with an authoritative guide to the chemical rationale, synthetic trajectories, and self-validating experimental protocols for utilizing this precursor in the discovery of novel anti-inflammatory, antimicrobial, and oncological agents.

Pharmacophore Rationale & Structural Causality

The architectural design of 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one is not coincidental; it represents a convergence of three highly sought-after motifs in drug discovery:

-

The 2-Chloro-4-fluorophenyl Anchor: Halogenation is a cornerstone of modern drug design [2]. The fluorine atom at the para-position acts as a metabolic shield, effectively blocking Cytochrome P450-mediated aromatic oxidation without adding significant steric bulk. Concurrently, the ortho-chlorine atom induces a steric clash with the adjacent ethanone linker, restricting bond rotation and locking the molecule into a specific, rigid conformation. This conformational restriction often translates to enhanced target selectivity and binding affinity (e.g., in kinase binding pockets) [3].

-

The Furan-2-yl Ring: Furan serves as a classic bioisostere for phenyl and pyrrole rings. Its oxygen atom provides a hydrogen bond acceptor, while the electron-rich aromatic system can engage in π−π stacking with target protein residues. Furan derivatives are well-documented for their broad-spectrum antimicrobial and anti-inflammatory activities [1].

-

The Reactive Ethanone Core: The carbonyl group and its adjacent acidic alpha-carbon provide the necessary electrophilic and nucleophilic centers for downstream cyclization reactions, enabling the rapid generation of diverse heterocyclic libraries.

Caption: Pharmacophore mapping and reactivity centers of the precursor.

Core Synthetic Trajectories

The primary utility of this compound lies in its ability to undergo divergent synthesis. By manipulating the alpha-carbon, chemists can branch out into multiple distinct pharmacological classes.

-

Pathway A (Aminothiazoles): Alpha-bromination yields a highly reactive α -haloketone. Subsequent Hantzsch thiazole synthesis via condensation with thiourea derivatives yields 2-aminothiazoles. These scaffolds are ubiquitous in anti-inflammatory agents (inhibiting COX/LOX pathways) and kinase inhibitors [1].

-

Pathway B (Pyrazoles & Pyrimidines): Claisen condensation of the precursor with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone intermediate. This intermediate acts as a 1,3-dielectrophile, reacting with hydrazines to form pyrazoles, or with guanidines to form pyrimidines.

Caption: Divergent synthetic workflow generating diverse heterocyclic libraries.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process quality control (QC) checks are embedded to guarantee that causality and expected outcomes align before proceeding to subsequent steps.

Protocol 1: Synthesis of 2-Bromo-2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Objective: Activate the alpha-carbon for nucleophilic substitution.

Causality & Rationale: N-Bromosuccinimide (NBS) is chosen over elemental bromine to prevent electrophilic aromatic substitution on the electron-rich furan ring. p-Toluenesulfonic acid (p-TsOH) acts as a catalyst to promote the rate-determining enolization step. Acetonitrile (MeCN) is used as it stabilizes the polar transition state of the bromination.

Step-by-Step Methodology:

-

Setup: In an oven-dried 100 mL round-bottom flask, dissolve 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (1.0 eq, 5.0 mmol) in anhydrous MeCN (25 mL).

-

Catalysis: Add p-TsOH monohydrate (0.1 eq, 0.5 mmol) and stir at room temperature for 10 minutes to initiate enolization.

-

Bromination: Add NBS (1.05 eq, 5.25 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction Monitoring (Self-Validation Check 1): Stir at 60 °C. Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material ( Rf≈0.4 ) disappears, replaced by a slightly less polar spot ( Rf≈0.45 ).

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 25 mL) to neutralize the acid, and brine (25 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate. Purify via flash chromatography if necessary.

-

Analytical Validation: LC-MS should reveal the expected isotopic pattern for Br and Cl: [M+H]+ at m/z 316.9 and 318.9 (approx. 1:1.3 ratio).

Protocol 2: Hantzsch Synthesis of 4-(Furan-2-yl)-5-(2-chloro-4-fluorophenyl)thiazol-2-amine

Objective: Construct the aminothiazole pharmacophore.

Causality & Rationale: Thiourea acts as a bis-nucleophile. The sulfur atom, being highly polarizable, first attacks the alpha-carbon, displacing the bromide. Subsequent intramolecular cyclization of the nitrogen onto the carbonyl carbon, followed by dehydration, yields the aromatic thiazole. Ethanol is the optimal solvent because the starting materials are soluble at reflux, but the resulting aminothiazole hydrobromide salt typically precipitates upon cooling, providing a built-in purification step.

Step-by-Step Methodology:

-

Setup: Dissolve the alpha-bromo intermediate (1.0 eq, 3.0 mmol) in absolute ethanol (15 mL).

-

Reagent Addition: Add thiourea (1.2 eq, 3.6 mmol) in one portion.

-

Cyclization: Heat the mixture to reflux (80 °C) for 2–4 hours.

-

Reaction Monitoring (Self-Validation Check 2): A precipitate (the hydrobromide salt of the product) should begin forming in the hot solution.

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum and wash with cold ethanol (5 mL) and diethyl ether (10 mL).

-

Free-Basing (Optional): To obtain the free base, suspend the salt in water, adjust to pH 8-9 with saturated NaHCO3 , and extract with Dichloromethane.

-

Analytical Validation: 1H NMR ( DMSO−d6 ) will validate success through the disappearance of the aliphatic alpha-CH proton ( ≈6.0 ppm) and the appearance of a broad singlet integrating for 2H ( ≈7.2 ppm) corresponding to the −NH2 group.

Caption: Self-validating quality control workflow for synthesized derivatives.

Data Presentation: Physicochemical & Analytical Summary

The following table summarizes the key physicochemical data of the precursor and the expected analytical metrics for the downstream intermediates, serving as a reference for laboratory validation.

| Compound / Intermediate | Molecular Formula | Exact Mass | Expected LC-MS [M+H]+ | Key 1H NMR Diagnostic Peaks ( CDCl3 or DMSO−d6 ) |

| Precursor (CAS 1250095-44-3) | C12H8ClFO2 | 238.02 | 239.0 | 4.25 ppm (s, 2H, CH2 ); 7.65 ppm (dd, 1H, Furan-CH) |

| Alpha-Bromo Intermediate | C12H7BrClFO2 | 315.93 | 316.9 / 318.9 | 6.10 ppm (s, 1H, CH−Br ); Downfield shift of Furan-CH |

| Enaminone Intermediate | C15H13ClFNO2 | 293.06 | 294.1 | 2.80 ppm (s, 6H, N(CH3)2 ); 7.80 ppm (s, 1H, C=CH-N) |

| Aminothiazole Derivative | C13H8ClFN2OS | 294.00 | 295.0 | 7.20 ppm (br s, 2H, NH2 ); Disappearance of aliphatic CH2 |

Conclusion

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one is a highly privileged precursor that bridges the gap between simple building blocks and complex, biologically active heterocycles. By understanding the causality behind its reactivity—specifically the metabolic stability imparted by the fluorinated phenyl ring [4] and the diverse cyclization potential of the furan-ethanone core—medicinal chemists can efficiently generate robust libraries for high-throughput screening. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis and reproducible biological data.

References

-

National Institutes of Health (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from:[Link]

-

National Institutes of Health (PubMed). (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. Retrieved from:[Link]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Retrieved from: [Link]

Application Notes & Protocols: Catalytic Reduction of 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Abstract

The synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The target molecule, 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-ol, is a valuable chiral building block whose synthesis via the reduction of its corresponding α-chloroketone presents distinct challenges. This guide provides an in-depth analysis and detailed protocols for three state-of-the-art catalytic reduction techniques: Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation (AH), and Biocatalytic Reduction. We delve into the mechanistic rationale behind each method, offering field-proven insights to guide researchers in selecting and optimizing the ideal strategy for achieving high yield and excellent enantioselectivity while mitigating common side reactions like dehalogenation.

Strategic Considerations for the Reduction of an α-Chloroketone

The substrate, 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one, is a complex prochiral ketone. A successful reduction strategy must address three critical aspects:

-

Chemoselectivity: The primary challenge is the selective reduction of the ketone carbonyl without initiating cleavage of the C-Cl or C-F bonds. Catalytic hydrogenation, particularly with catalysts like Palladium on Carbon (Pd/C), can sometimes lead to hydrodehalogenation, an undesirable side reaction.[1][2] The furan ring is also susceptible to hydrogenation under harsh conditions.

-

Enantioselectivity: The reduction generates a new stereocenter. For applications in drug development, achieving high enantiomeric excess (ee) is paramount. This necessitates the use of a chiral catalyst or biocatalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

-

Reactivity: The steric hindrance around the carbonyl group, influenced by the adjacent furan and substituted phenyl rings, can affect reaction rates and catalyst efficiency.

This guide explores three distinct catalytic systems, each offering a unique approach to overcoming these challenges.

Method 1: Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN Catalysts

Asymmetric transfer hydrogenation is a powerful and operationally simple method that avoids the need for high-pressure hydrogen gas. It utilizes a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate via a chiral transition metal catalyst. The Noyori-type Ruthenium catalysts, such as RuCl, are exceptionally effective for the asymmetric reduction of aromatic ketones.[3][4]

2.1. Mechanistic Rationale

The catalytic cycle, first elucidated by Noyori and coworkers, involves the formation of a ruthenium-hydride species upon reaction of the catalyst precursor with a base and the hydrogen donor (isopropanol).[5][4] The ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand (e.g., TsDPEN) dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.

Caption: Simplified catalytic cycle for Noyori-type ATH.

2.2. Detailed Protocol: ATH Reduction

Materials:

-

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (1.0 eq)

-

[RuCl(p-cymene)]₂ (0.005 eq, 0.5 mol%)

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN] (0.01 eq, 1.0 mol%)

-

Anhydrous Isopropanol (IPA)

-

Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (0.05 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere, add [RuCl(p-cymene)]₂ and (S,S)-TsDPEN. Add anhydrous DCM or toluene and stir the resulting orange solution at room temperature for 20-30 minutes.

-

Scientist's Note: Pre-forming the catalyst complex ensures a more homogeneous and active catalytic species before introducing the substrate.

-

-

Reaction Setup: In a separate, larger flask, dissolve the ketone substrate in anhydrous isopropanol (approx. 0.1 M concentration).

-

Initiation: Add the pre-formed catalyst solution to the substrate solution. Follow with the addition of the base (e.g., a 0.1 M solution of KOtBu in IPA).

-

Scientist's Note: The base is crucial for generating the active ruthenium-hydride species.[4] The reaction is typically exothermic upon initiation.

-

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-12 hours).

-

Work-up:

-

Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.

-

Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

-

Purification & Analysis: Purify the crude alcohol by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Method 2: Asymmetric Hydrogenation (AH) with Iridium Catalysts

Direct asymmetric hydrogenation uses molecular hydrogen (H₂) as the reductant, offering 100% atom economy.[4] While ruthenium catalysts are common, iridium-based systems have shown exceptional efficacy and high turnover numbers for the reduction of challenging ketones, including α-halogenated ketones.[6][7][8]

3.1. Mechanistic Rationale

Iridium catalysts, often featuring chiral N,N or P,N ligands, activate molecular hydrogen to form iridium-dihydride species. The ketone substrate coordinates to the metal center, followed by sequential insertion of the carbonyl group into an Ir-H bond and reductive elimination to yield the chiral alcohol and regenerate the active catalyst. The choice of ligand is critical for inducing asymmetry. Cinchona-alkaloid-derived NNP ligands, for instance, have been successfully used to produce both (R)- and (S)-halohydrins with excellent enantioselectivity.[7]

Caption: General workflow for asymmetric hydrogenation in a pressure vessel.

3.2. Detailed Protocol: AH Reduction

Materials:

-

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (1.0 eq)

-

[Ir(COD)Cl]₂ (0.0025 eq, 0.25 mol%)

-

Chiral Ligand (e.g., Cinchona-derived NNP ligand) (0.0055 eq, 0.55 mol%)[7]

-

Anhydrous, degassed Methanol (MeOH) or Dichloromethane (DCM)

-

Hydrogen gas (high purity)

-

Autoclave/pressure reactor equipped with a stirrer

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a glass liner for the autoclave with the ketone substrate, [Ir(COD)Cl]₂, and the chiral ligand.

-

Reaction Setup: Add anhydrous, degassed solvent to the liner. Seal the liner inside the autoclave.

-

Inerting: Purge the autoclave system with an inert gas (Argon or Nitrogen) at least 3-5 times to remove all oxygen.

-

Safety Note: Oxygen can create explosive mixtures with hydrogen and can also deactivate the catalyst. This step is critical.

-

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 atm).

-

Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 30 °C). Monitor the pressure; a drop in pressure indicates hydrogen consumption.

-

Monitoring: After the prescribed time (or when H₂ uptake ceases), carefully and safely vent the reactor. Take an aliquot for HPLC analysis to check for conversion and ee. If the reaction is incomplete, re-purge with inert gas and repressurize with H₂.

-

Work-up: Once complete, vent the reactor and purge thoroughly with nitrogen. Remove the reaction mixture and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash chromatography. Analyze the final product for enantiomeric excess by chiral HPLC.

Method 3: Biocatalytic Reduction with Carbonyl Reductases (CREDs)

Biocatalysis offers an environmentally benign alternative, operating under mild, often aqueous, conditions with exquisite stereoselectivity.[9] Carbonyl reductases (CREDs) are enzymes that reduce ketones to alcohols with high precision. This approach is particularly attractive for producing single-enantiomer products.

4.1. Mechanistic Rationale

CREDs utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, allowing for hydride delivery from the cofactor to only one face of the carbonyl, resulting in near-perfect enantioselectivity.[9] Since the cofactor is expensive, an in-situ cofactor recycling system is required for preparative-scale synthesis. A common system uses glucose and glucose dehydrogenase (GDH) to regenerate the NADH/NADPH from its oxidized NAD⁺/NADP⁺ form. Alternatively, isopropanol can be used as a sacrificial hydrogen donor, being oxidized to acetone by the CRED itself in a coupled-enzyme system or by a separate alcohol dehydrogenase.[9]

Caption: CRED-catalyzed reduction coupled with a GDH/glucose recycling system.

4.2. Detailed Protocol: Biocatalytic Reduction

Materials:

-

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

-

Screening kit of various Carbonyl Reductase (CRED) enzymes

-

NADP⁺ or NAD⁺

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Water-miscible co-solvent (e.g., DMSO, Isopropanol)

-

Ethyl acetate

Procedure:

-

Enzyme Screening (Small Scale):

-

In multiple vials, prepare a buffered solution (pH 7.0) containing a catalytic amount of NADP⁺, excess D-glucose, and a small amount of GDH.

-

To each vial, add a different CRED enzyme from a screening library.

-

Prepare a stock solution of the ketone substrate in a co-solvent like DMSO. Add a small amount to each vial to start the reaction (final substrate concentration ~5-10 g/L).

-

Incubate the reactions at a controlled temperature (e.g., 30 °C) with gentle shaking for 24 hours.

-

Extract each reaction with ethyl acetate and analyze by chiral HPLC to identify the best-performing CRED (highest conversion and ee).

-

-

Preparative Scale Reaction (Using best CRED):

-

In a temperature-controlled reactor, prepare a phosphate buffer (pH 7.0) containing D-glucose (1.2 eq).

-

Add the catalytic cofactors NADP⁺ and the recycling enzyme GDH.

-

Add the optimized CRED enzyme.

-

Slowly add the ketone substrate (e.g., as a solution in IPA, up to 30% v/v) to the desired final concentration (e.g., 50-100 g/L).[9]

-

Maintain the pH at 7.0 during the reaction (gluconolactone hydrolysis produces acid). If pH control is not available, using an IPA-based recycling system can be an advantage.[9]

-

-

Monitoring: Track substrate conversion via HPLC.

-

Work-up:

-

Once the reaction is complete, saturate the aqueous phase with NaCl to break any emulsions.

-

Extract the product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify via flash chromatography to yield the enantiopure alcohol.

Comparative Analysis and Troubleshooting

| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) | Biocatalytic Reduction (CRED) |

| Hydrogen Source | Isopropanol / Formic Acid | H₂ Gas | Glucose / Isopropanol |

| Pressure | Atmospheric | Elevated (10-80 atm) | Atmospheric |

| Solvent | IPA, Toluene, DCM | MeOH, DCM, THF | Aqueous Buffer (with co-solvent) |

| Typical ee | >95% | >98% | >99% |

| Key Advantage | Operational simplicity, no high pressure | High atom economy, high turnover | Unmatched enantioselectivity, mild conditions |

| Key Challenge | By-product removal (acetone) | Requires specialized pressure equipment | Enzyme screening required, substrate loading |

| Dehalogenation Risk | Low to moderate | Moderate (catalyst dependent) | Very Low |

Troubleshooting Common Issues:

-

Low Conversion:

-

ATH/AH: Check catalyst activity; ensure an inert atmosphere was maintained. Increase catalyst loading or temperature.

-

Biocatalysis: The enzyme may be inhibited by high substrate/product concentration. Use a two-phase system or perform substrate feeding. Ensure cofactor and recycling system are active.

-

-

Poor Enantioselectivity:

-

ATH/AH: The catalyst/ligand combination is suboptimal for the substrate. Screen different chiral ligands. Temperature can also influence ee; try running the reaction at a lower temperature.

-

Biocatalysis: Unlikely if a good enzyme was identified. A competing racemic background reaction may be occurring.

-

-

Dehalogenation Observed:

Conclusion

The catalytic reduction of 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one to its corresponding chiral alcohol can be accomplished effectively by several advanced methods.

-

Asymmetric Transfer Hydrogenation offers an excellent balance of high performance and operational simplicity, making it ideal for laboratory-scale synthesis.

-

Asymmetric Hydrogenation is a highly efficient and atom-economical choice, well-suited for larger-scale production where investment in pressure equipment is justified.

-

Biocatalysis stands out for its environmental credentials and ability to deliver products with virtually perfect enantiomeric purity, representing the state-of-the-art for pharmaceutical intermediate synthesis.

The optimal choice depends on the specific project requirements, including scale, available equipment, and the desired level of stereochemical purity.

References

- Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. ScienceDirect.

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4398–4479. [Link]

-

Wikipedia. Meerwein–Ponndorf–Verley reduction. [Link]

-

Zhang, W., et al. (2018). Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Chemical Communications. [Link]

-

Makarcı, D., et al. (2022). Ketone transfer hydrogenation reactions catalyzed by catalysts based on a phosphinite ligand. Taylor & Francis Online. [Link]

-

Rybak, M., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6913–6938. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). Journal of Student Research. [Link]

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

-

Zhang, X., et al. (2022). The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry. [Link]

-

Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PNAS. [Link]

-

Palmer, M. J., & Wills, M. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(1), 200–211. [Link]

-

Touge, T., & Nara, H. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]

-

Xin, J., et al. (2016). Selective Hydrogenation of Halonitrobenzenes. ResearchGate. [Link]

-

Gregory, R. J., et al. (2021). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C-H Activation in Solvents. ChemCatChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. nobelprize.org [nobelprize.org]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones | IntechOpen [intechopen.com]

- 9. almacgroup.com [almacgroup.com]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for Purifying 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one via Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Preparative normal-phase flash chromatography, physicochemical rationale, and step-by-step methodology.

Introduction & Physicochemical Rationale

The purification of heteroaryl-diaryl ethanones, such as 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (CAS: 1250095-44-3), presents unique chromatographic challenges. This compound serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. To design a self-validating purification protocol, we must first deconstruct the molecule’s physicochemical profile:

-

The Furan Ring (Acid Sensitivity): Furan is an electron-rich heterocycle. Prolonged exposure to the acidic silanol groups (Si-OH) of standard silica gel can lead to ring-opening or polymerization. Therefore, minimizing the compound's residence time on the column via positive-pressure "flash" chromatography is strictly required [1].

-

The Ketone Carbonyl (Moderate Polarity): The carbonyl group acts as a hydrogen-bond acceptor, providing moderate affinity for the silica stationary phase. This dictates the need for a polar modifier (e.g., Ethyl Acetate) in the mobile phase.

-

The 2-Chloro-4-fluorophenyl Group (High Lipophilicity): This halogenated aromatic ring drives the molecule's overall hydrophobicity. Unreacted starting materials containing this moiety will elute very quickly in non-polar solvents.

Experimental Workflow

Figure 1: End-to-end flash chromatography workflow for heteroaryl-diaryl ethanone purification.

Step-by-Step Purification Protocol

Phase 1: TLC Method Development

Causality: Thin Layer Chromatography (TLC) directly translates to column performance. The goal is to find a solvent ratio where the target compound has a Retention Factor ( Rf ) of 0.25 to 0.35 .

-

Prepare a 10% EtOAc in Hexane solvent system.

-

Spot the crude mixture alongside pure starting materials (if available) on a silica gel 60 F254 plate.

-

Develop the plate and visualize under short-wave UV light (254 nm). The conjugated furan and halogenated phenyl rings will quench UV fluorescence strongly.

-

Adjust the EtOAc percentage until the target spot sits at Rf≈0.30 . (Historically, for this scaffold, 10-12% EtOAc is the elution sweet spot).

Phase 2: Column Preparation (Slurry Packing)

Causality: Dry packing can lead to air pockets and "channeling," where the solvent bypasses the silica, destroying resolution. Slurry packing ensures a homogenous stationary phase bed [1].

-

Select a glass column appropriate for the crude mass (e.g., a 40 mm diameter column for 1-2 grams of crude).

-

Weigh out 40–63 µm standard grade silica gel (approx. 30-50 times the mass of the crude mixture).

-

Suspend the silica in 100% Hexane to create a smooth slurry.

-

Pour the slurry into the column in a single, continuous motion.

-

Apply positive air pressure (1.5–2.0 psi) to pack the bed tightly. Maintain a layer of solvent above the silica at all times to prevent drying.

Phase 3: Sample Loading (Dry Loading)

Causality: Because the crude mixture may require a polar solvent (like Dichloromethane) to dissolve completely, loading it "wet" will cause the polar solvent to drag the target compound down the column prematurely (band broadening). Dry loading eliminates this solvent effect [3].

-

Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

-

Add a small amount of dry silica gel or Celite (approx. 2-3 times the crude mass) to the flask.

-

Evaporate the DCM completely in vacuo until a free-flowing powder is obtained.

-

Carefully pour this powder evenly onto the flat top of the packed silica bed.

-

Add a 1 cm protective layer of clean sea sand on top to prevent the bed from being disturbed during solvent addition.

Phase 4: Step-Gradient Elution

Causality: A step-gradient maximizes purity by sequentially increasing mobile phase polarity, washing off non-polar impurities before mobilizing the target [3].

-

Wash (0% EtOAc): Run 2 Column Volumes (CV) of 100% Hexane to elute highly lipophilic byproducts (e.g., unreacted halogenated benzyl halides).

-

Transition (5% EtOAc): Run 2 CV of 5% EtOAc in Hexane.

-

Elution (10% EtOAc): Run 3-4 CV of 10% EtOAc in Hexane. The target ketone will elute in this window.

-

Flush (15% EtOAc): Run 1-2 CV of 15% EtOAc to ensure complete elution of the target compound.

-

Collect fractions in standard test tubes (e.g., 20 mL fractions).

Phase 5: Fraction Analysis and Recovery

-

Spot every third fraction on a TLC plate and develop using the optimized 10% EtOAc/Hexane system.

-

Pool all fractions containing only the pure target compound ( Rf≈0.30 ).

-

Concentrate the pooled fractions in vacuo at 30–35 °C. Note: Keep the water bath temperature low to prevent thermal degradation of the furan ring.

Quantitative Data & Troubleshooting

Table 1: Optimized Step-Gradient Profile

| Step | Mobile Phase Composition | Volume (CV) | Purpose / Eluting Species |

| 1 | 100% Hexane | 2.0 | Elutes non-polar halogenated impurities. |

| 2 | 95% Hexane / 5% EtOAc | 2.0 | Transitions column; elutes minor lipophilic byproducts. |

| 3 | 90% Hexane / 10% EtOAc | 3.5 | Elutes Target: 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one. |

| 4 | 85% Hexane / 15% EtOAc | 1.5 | Flushes remaining target and moderately polar impurities. |

Table 2: Common Troubleshooting Guide

| Observation | Mechanistic Cause | Corrective Action |

| Compound streaking/tailing on TLC or Column | Strong hydrogen bonding between the ketone and acidic silanol groups. | Add 1% Triethylamine (TEA) to the mobile phase to deactivate acidic silica sites. |

| Co-elution with starting materials | Solvent polarity is too high initially, causing all compounds to migrate at the solvent front. | Ensure the column is thoroughly equilibrated in 100% Hexane before starting the gradient. Use a shallower gradient (e.g., 2% steps). |

| Low recovery / Darkening of compound on column | Acid-catalyzed degradation/polymerization of the furan ring due to extended residence time. | Increase positive air pressure to accelerate flow rate (Flash conditions). Do not leave the compound paused on the column. |

References

-

Rapid chromatographic technique for preparative separations with moderate resolution W. Clark Still, Michael Kahn, Abhijit Mitra. The Journal of Organic Chemistry, 1978. URL:[Link]

-

Flash Chromatography: Principles & Applications Phenomenex Knowledge Center. Phenomenex, 2025. URL:[Link]

-

What is Flash Chromatography and why should I do it? Bob Bickler. Biotage, 2023. URL:[Link]

Application Note: Safe Handling, Stability Profiling, and Long-Term Storage of 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and EHS Professionals

Chemical Profiling & Mechanistic Vulnerabilities

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (CAS: 1250095-44-3) is a highly functionalized building block frequently utilized in pharmaceutical and agrochemical synthesis[1]. While commercially supplied as a powder stable at room temperature for short transit periods[1], its long-term viability depends entirely on mitigating three intrinsic structural vulnerabilities:

-

Electron-Rich Furan Ring (Oxidation & Photolysis): The furan moiety is less aromatic than benzene and highly susceptible to electrophilic attack. Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to the formation of endoperoxides via [4+2] cycloaddition. These peroxides are unstable and decompose into highly polar, ring-opened dicarbonyls or polymeric gums[2]. Furthermore, UV/Vis light absorption by the conjugated system can trigger Norrish type cleavages or photo-oxidation[3].

-

α -Methylene Acidity (Enolization): The methylene (-CH₂-) group is flanked by an electron-withdrawing carbonyl and a halogenated phenyl ring, significantly increasing the acidity of its protons. Exposure to basic conditions or excessive thermal stress promotes enolate formation, initiating aldol-type condensations that yield complex oligomeric mixtures.

-

Halogenated Aromatic Ring (EHS Compliance): The 2-chloro-4-fluorophenyl group imparts significant chemical stability to that side of the molecule but dictates strict environmental health and safety (EHS) disposal protocols due to the persistence of halogenated organics.

Fig 1: Primary degradation pathways and intermediate formation for the target furan-2-yl ketone.

Quantitative Storage Parameters

To arrest the degradation mechanisms outlined above, the storage environment must be rigorously controlled. The following table summarizes the validated parameters for maximizing the shelf-life of this compound.

| Parameter | Specification | Mechanistic Rationale |

| Storage Temperature | -20°C (Optimal) to 4°C | Suppresses thermal kinetic energy, preventing base-catalyzed aldol condensation of the α -methylene group and slowing radical oxidation rates. |

| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air, effectively displacing O₂ to prevent furan ring endoperoxide formation and subsequent ring-opening degradation[2]. |

| Light Exposure | Absolute Dark (Amber Glass) | Prevents UV/Vis photon absorption by the conjugated ketone system, mitigating Norrish cleavages and photo-induced polymerization[3]. |

| Container Material | Borosilicate Glass (PTFE-lined) | Prevents leaching of plasticizers and provides an impermeable barrier to ambient moisture and oxygen. |

| Maximum Shelf Life | 12-24 months (Unopened) | Ensures structural integrity; beyond this, peroxide testing and HPLC purity validation are mandatory before synthetic use. |

Standard Operating Procedures: Safe Handling & Disposal

Personal Protective Equipment (PPE): Handle exclusively in a Class II fume hood. Standard PPE includes nitrile gloves (double-gloving recommended when handling concentrated solutions), a flame-resistant lab coat, and safety goggles.

Spill & Disposal Protocols: Due to the presence of the chloro- and fluoro-substituents, this compound and any associated solvent waste must be strictly segregated into Halogenated Organic Waste containers. Incineration at high temperatures is required to prevent the release of toxic hydrogen halides (HCl, HF) into the environment. Do not mix with non-halogenated waste streams.

Validated Experimental Workflows

To ensure a self-validating system, the following protocols detail both the preparation of the compound for long-term storage and the quality control steps required before utilizing a stored batch in sensitive syntheses.

Fig 2: Validated step-by-step workflow for the inert aliquoting and long-term cryo-storage.

Objective: Minimize freeze-thaw cycles and atmospheric exposure by dividing bulk material into single-use aliquots.

-

Preparation: Transfer the bulk container of 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

-

Aliquoting: Weigh the powder into pre-dried, amber borosilicate glass vials (e.g., 100 mg to 500 mg per vial, depending on typical reaction scales).

-

Sealing: Cap each vial with a PTFE-lined screw cap. The PTFE lining is critical as it is chemically inert and prevents oxygen permeation.

-

Secondary Containment: Remove the vials from the glovebox. Immediately wrap the cap junction of each vial tightly with Parafilm.

-

Storage: Place the aliquoted vials into a secondary desiccator jar containing anhydrous Drierite (calcium sulfate) and store the jar in a -20°C freezer.

Objective: Verify the absence of explosive peroxides and polymeric degradation products before deployment in synthesis.

-

Visual Inspection: Allow the sealed vial to warm to room temperature in a desiccator before opening to prevent condensation. The compound should appear as a free-flowing powder[1]. If the material appears gummy or discolored (dark brown/yellow), degradation has occurred.

-

Peroxide Testing: Dissolve 5 mg of the compound in 0.5 mL of peroxide-free tetrahydrofuran (THF) or dichloromethane (DCM). Apply a drop to a commercial peroxide test strip (e.g., Quantofix).

-

Causality: Furan rings can form shock-sensitive peroxides over time[2]. Using peroxidized starting materials can lead to explosive hazards during concentration or heating.

-

-

Silica Plug Rescue (If Peroxides > 5 ppm): If trace peroxides or polar degradation products are detected, dissolve the aliquot in a minimal amount of DCM. Pass the solution through a short plug of activated silica gel. Rinse with a non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Causality: Oxidative degradation yields highly polar ring-opened products and peroxides, which will be retained on the polar silica stationary phase, allowing the purified ketone to elute cleanly[2].

-

References

-

American Elements. "2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one | CAS 1250095-44-3". American Elements Catalog.[1]

- URL

-

Christensen, E., et al. "Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components". National Renewable Energy Laboratory (NREL) Publications.[2]

- URL

-

Yadav, A. K., et al. "Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines". PMC / Asian Journal of Organic Chemistry.[3]

- URL

Sources

Application Note: In Vitro Assay Preparation and High-Throughput Screening Protocol for 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Introduction and Rationale

The synthetic organic molecule 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (CAS# 1250095-44-3) features a halogenated phenyl ring linked to a furan moiety via an ethanone bridge[1]. In early-stage drug discovery, compounds possessing this specific pharmacophore are frequently evaluated as putative kinase inhibitors or modulators of protein-protein interactions. However, the inherent lipophilicity of the di-halogenated aromatic system presents significant challenges for in vitro assay preparation, primarily concerning aqueous solubility and the risk of compound aggregation.

This application note provides a comprehensive, self-validating protocol for preparing this compound for biochemical screening, utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay as the model system.

Physicochemical Profiling & Solubilization Strategy

Expertise & Causality: The distinction between thermodynamic and kinetic solubility is critical for in vitro screening[2]. Thermodynamic solubility requires equilibrium with a solid phase, which is rarely achieved in high-throughput screening (HTS). Instead, assay preparation relies on kinetic solubility—the maximum concentration of a pre-dissolved stock that remains metastable upon rapid dilution into an aqueous assay medium without immediate precipitation[2].